1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Descripción
1-(2,6-Dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic benzimidazole derivative characterized by a 2,6-dimethylmorpholino group and a propylsulfonyl substituent on the benzimidazole core. This compound’s structural complexity positions it within a broader class of benzimidazole-based molecules, which are widely explored for therapeutic applications due to their versatility in interacting with biological targets .
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-9-26(23,24)18-19-15-7-5-6-8-16(15)21(18)12-17(22)20-10-13(2)25-14(3)11-20/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPGDYZPUXOPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Features
Key structural distinctions between the target compound and analogous benzimidazole derivatives include:
Key Observations :
- The 2,6-dimethylmorpholino group contrasts with pyrazole-morpholino hybrids (), likely improving solubility and metabolic stability compared to bulkier aryl groups .
Key Observations :
- The propylsulfonyl group may confer superior antioxidant activity compared to thioether derivatives (), as sulfonyl groups enhance electron-deficient character, aiding radical scavenging .
- Morpholino-containing compounds (e.g., ) demonstrate kinase inhibition, suggesting the target compound could share similar pharmacological pathways .
Key Observations :
- The sulfonyl group in the target compound may result from oxidation of a thioether intermediate, a common strategy in benzimidazole chemistry (cf. ’s thioether synthesis) .
- The morpholino-ethanone linkage could involve nucleophilic substitution or condensation reactions, akin to pyrazolylbenzimidazole syntheses () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
